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molecular formula C6H6N2O2 B1590816 3-Methoxypyrazine-2-carbaldehyde CAS No. 63874-90-8

3-Methoxypyrazine-2-carbaldehyde

Cat. No. B1590816
M. Wt: 138.12 g/mol
InChI Key: PWNNCWQBJSXORO-UHFFFAOYSA-N
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Patent
US07855201B2

Procedure details

To an cooled solution (−78° C. internal temp) of 1 g of methyl 3-methoxypyrazine-2-carboxylate in 50 mL of toluene was added 6 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of methanol and concentrated under reduced pressure. To a stirred solution of the residue in 100 mL of dichloromethane was added 10 mL of water, then 10 g of MgSO4. The mixture was filtered and 1.5 g of activated MnO2 was added. The mixture was heated to reflux under nitrogen for 5 h, then cooled and filtered. Concentration under reduced pressure gave the product as an odiferous solid: MS (m+1)=139.1; 1H NMR (400 MHz, CDCl3) 10.25 (s, 1H), 8.4 (m, 2H), 4.15 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([C:9](OC)=[O:10])=[N:5][CH:6]=[CH:7][N:8]=1.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:4]([CH:9]=[O:10])=[N:5][CH:6]=[CH:7][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C(=NC=CN1)C(=O)OC
Name
Quantity
6 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring 10 min the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 5 mL of methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To a stirred solution of the residue in 100 mL of dichloromethane was added 10 mL of water
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
1.5 g of activated MnO2 was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C(=NC=CN1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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